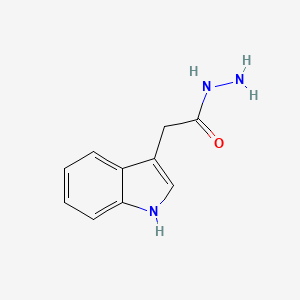

2-(1H-Indol-3-yl)acetohydrazide

Descripción

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-13-10(14)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHLCXMCGCVVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202885 | |

| Record name | 3-Indoleacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5448-47-5 | |

| Record name | Indole-3-acetic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5448-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Indoleacetic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-acetic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-acetic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Indoleacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-indoleacetic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-Indol-3-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(1H-indol-3-yl)acetohydrazide, a versatile intermediate in the development of various pharmaceutically active compounds. The document details the synthetic pathway, experimental protocols, and key characterization data.

Introduction

This compound is a hydrazide derivative of indole-3-acetic acid, a well-known phytohormone. The presence of the indole nucleus and the reactive hydrazide moiety makes it a valuable scaffold in medicinal chemistry. Hydrazides are known precursors for the synthesis of a wide range of heterocyclic compounds and have been implicated in various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide outlines a reliable and reproducible two-step synthesis protocol for this compound, commencing from the readily available starting material, indole-3-acetic acid.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process:

-

Esterification: Indole-3-acetic acid is first converted to its corresponding methyl ester, methyl 2-(1H-indol-3-yl)acetate. This step is necessary to activate the carboxylic acid group for the subsequent reaction.

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to yield the final product, this compound.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(1H-indol-3-yl)acetate

Materials:

-

Indole-3-acetic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of indole-3-acetic acid in an excess of anhydrous methanol, a catalytic amount of concentrated sulfuric acid is carefully added.

-

The reaction mixture is refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with a saturated solution of sodium bicarbonate, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude methyl 2-(1H-indol-3-yl)acetate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound.[1]

Materials:

-

Methyl 2-(1H-indol-3-yl)acetate

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Chilled water

Procedure:

-

Methyl 2-(1H-indol-3-yl)acetate (1 equivalent) is dissolved in ethanol.

-

To this solution, hydrazine hydrate (4 equivalents, 80% solution) is added.[1]

-

The reaction mixture is refluxed for 2-3 hours.[1]

-

After reflux, the mixture is allowed to cool to room temperature and then poured into chilled water (approximately 100 ml).[1]

-

The resulting solid precipitate is collected by filtration, washed with cold water, and dried.[1]

-

The crude product can be recrystallized from ethanol to afford pure this compound as a white solid.[1]

Quantitative Data

| Parameter | Methyl 2-(1H-indol-3-yl)acetate | This compound |

| Molecular Formula | C₁₁H₁₁NO₂ | C₁₀H₁₁N₃O |

| Molecular Weight | 189.21 g/mol | 189.22 g/mol |

| Appearance | Off-white to pale yellow solid | White crystalline solid |

| Melting Point | 73-76 °C | 143 °C[1] |

| Yield | >90% | 60%[1] |

Characterization Data for this compound

| Technique | Data |

| ¹H NMR | Awaited from spectral analysis. |

| ¹³C NMR | Awaited from spectral analysis. |

| IR (KBr, cm⁻¹) | Awaited from spectral analysis. |

| Mass Spec (EI) | Awaited from spectral analysis. |

Biological Context: Inhibition of the Cyclooxygenase (COX) Pathway

Derivatives of this compound have shown significant anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The COX pathway is central to the inflammatory response, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa. COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The development of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The indole scaffold is a common feature in many COX inhibitors.

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of indole derivatives.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-Indol-3-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-(1H-Indol-3-yl)acetohydrazide, a versatile intermediate in medicinal chemistry.

Core Physicochemical Properties

This compound is a solid, crystalline compound with a light tan to off-white appearance and a characteristic aromatic indole odor[1]. Its molecular and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃O | [2][3] |

| Molecular Weight | 189.22 g/mol | [2] |

| Alternate Molecular Weight | 189.21 g/mol | [1] |

| Melting Point | 143 °C | [2] |

| Appearance | Crystalline solid, light tan to off-white | [1] |

| Odor | Distinct aromatic indole odor | [1] |

| Solubility | Good solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Limited solubility in hexane and ethyl acetate. | [1] |

| SMILES | NNC(=O)CC1=CNC2=C1C=CC=C2 |

Crystal Structure and Crystallographic Data

Detailed crystallographic studies reveal that this compound has an orthorhombic crystal system. The indole ring system is nearly planar, and the acetohydrazide substituent is also almost planar, with a dihedral angle of 87.27 (5)° between them[2][3][4]. The crystal structure is stabilized by a network of hydrogen bonds[2][3][4].

| Crystallographic Parameter | Value | Source |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pbca | [5] |

| a | 12.1599 (7) Å | [2] |

| b | 9.6153 (4) Å | [2] |

| c | 16.2345 (8) Å | [2] |

| V | 1898.16 (16) ų | [2] |

| Z | 8 | [2] |

Experimental Protocols

Synthesis of this compound

Method 1: From Indole-3-methyl ester [2][4]

This protocol involves the reaction of Indole 3-methyl ester with hydrazine hydrate.

Materials:

-

Indole 3-methyl ester (1 eq)

-

Hydrazine hydrate (80%, 4 eq)

-

Ethanol

-

Chilled water

Procedure:

-

Add hydrazine hydrate to a solution of Indole 3-methyl ester in ethanol.

-

Reflux the reaction mixture for 2–3 hours.

-

Allow the mixture to cool to room temperature.

-

Pour the cooled mixture into 100 ml of chilled water.

-

Filter the resulting solid precipitate.

-

Dry the solid.

-

Recrystallize the product from ethanol to obtain pure this compound.

Method 2: From 2-(1H-Indol-3-yl)acetic acid [6][7]

This synthesis route starts with the esterification of 2-(1H-Indol-3-yl)acetic acid, followed by reaction with hydrazine monohydrate.

Step 1: Esterification

-

Transform 2-(1H-Indol-3-yl)acetic acid to ethyl 2-(1H-Indol-3-yl)acetate using a catalytic amount of sulfuric acid in ethanol.

Step 2: Hydrazinolysis

-

React the resulting ethyl 2-(1H-Indol-3-yl)acetate with hydrazine monohydrate in methanol to form this compound.

Analytical Methods

-

Thin Layer Chromatography (TLC): The purity of the synthesized compound can be confirmed using TLC with a mobile phase of n-hexane:ethyl acetate. The reported Rf value is 0.18[2].

-

Spectroscopic Analysis: The structure of the compound and its derivatives is typically confirmed using Infrared (IR) spectroscopy, Electron Ionization Mass Spectrometry (EI-MS), and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy[6][7].

-

X-ray Crystallography: Single-crystal X-ray analysis is used to determine the precise three-dimensional structure of the molecule[2].

Visualizing Experimental Workflows

The following diagram illustrates the synthesis of this compound from Indole 3-methyl ester.

Caption: Synthesis of this compound.

Biological Activity and Potential Signaling Pathways

This compound and its derivatives have been investigated for a range of biological activities. These compounds serve as important precursors for the synthesis of various heterocyclic compounds with pharmaceutical importance[2][4].

Derivatives have demonstrated:

-

Antibacterial Activity: Some derivatives have shown antibacterial activity comparable to the standard drug ciprofloxacin[6][7].

-

Enzyme Inhibition: Certain derivatives exhibit inhibitory activity against α-Glucosidase, Butyrylcholinesterase, and Lipoxygenase (LOX)[6].

-

Anti-inflammatory Activity: A derivative, N′((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide, has shown anti-inflammatory potential. This activity is suggested to be mediated through the soluble guanylate cyclase (sGC)-nitric oxide (NO)/cytokine pathway[8].

The following diagram provides a high-level overview of the proposed anti-inflammatory signaling pathway for a derivative of this compound.

Caption: Proposed anti-inflammatory pathway of a derivative.

References

- 1. This compound | CAS 5448-47-5 [matrix-fine-chemicals.com]

- 2. Compound 2-anilino-N'-[(1H-indol-3-yl)methylidene]acetohydrazide - Chemdiv [chemdiv.com]

- 3. researchgate.net [researchgate.net]

- 4. Compound N'-[(1H-indol-3-yl)methylidene]-2-(4-iodoanilino)acetohydrazide - Chemdiv [chemdiv.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide | C12H15N3O | CID 4270588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5448-47-5 | this compound - Moldb [moldb.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(1H-Indol-3-yl)acetohydrazide (CAS 5448-47-5)

This technical guide provides a comprehensive overview of this compound (CAS 5448-47-5), a versatile intermediate in the synthesis of various heterocyclic compounds with significant pharmacological potential. This document outlines its physicochemical properties, synthesis protocols, and biological significance, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound, also known as Indole-3-acetic acid hydrazide, is a white to beige crystalline solid.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₀H₁₁N₃O | [1] | |

| Molar Mass | 189.21 | g/mol | [1] |

| Melting Point | 142-145 | °C | [1] |

| Boiling Point | 324.47 (rough estimate) | °C | [1] |

| Flash Point | 267.1 | °C | [1][2] |

| Density | 1.1654 (rough estimate) | g/cm³ | [1] |

| pKa | 13.23 ± 0.18 (Predicted) | [1] | |

| logP (Octanol/Water) | 0.218 (Calculated) | [3] | |

| Water Solubility (logS) | -2.69 (Calculated) | mol/L | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the hydrazinolysis of an ester of indole-3-acetic acid.[4][5]

Experimental Protocol: Synthesis from Indole-3-methyl ester[4]

Materials:

-

Indole-3-methyl ester

-

Hydrazine hydrate (80%)

-

Ethanol

-

Chilled water

Procedure:

-

To a solution of Indole-3-methyl ester (1 equivalent) in ethanol, add hydrazine hydrate (4 equivalents).

-

Reflux the reaction mixture for 2-3 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into chilled water (approximately 100 ml).

-

A solid precipitate will form. Collect the solid by filtration.

-

Dry the collected solid.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Purity Confirmation: The purity of the synthesized compound can be confirmed using thin-layer chromatography (TLC). For example, with a mobile phase of n-hexane:ethyl acetate, the compound has an Rf value of 0.18.[4]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activities and Applications in Drug Discovery

This compound serves as a crucial building block for the synthesis of various heterocyclic compounds with a wide spectrum of biological activities.[6] Its derivatives have been extensively studied for their therapeutic potential.

Antimicrobial Activity

Derivatives of this compound, particularly Schiff bases and pyrazole derivatives, have demonstrated significant antibacterial and antifungal activities.[5][7] For instance, certain synthesized derivatives exhibited antibacterial activity comparable to the standard drug Ciprofloxacin.[5]

Anti-inflammatory Activity

N-acylhydrazone derivatives of indole have shown promising anti-inflammatory properties. One such derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), has been shown to reduce leukocyte migration in in-vivo models of inflammation.[8] The mechanism of action is suggested to involve the nitric oxide (NO) pathway.

Signaling Pathway: Anti-inflammatory Action of an Indole Acylhydrazone Derivative

The anti-inflammatory effect of the JR19 derivative is linked to the modulation of the soluble guanylate cyclase (sGC)-NO/cytokine pathway.[8] The compound has been shown to decrease the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ in a NO-dependent manner.[8]

Caption: Proposed anti-inflammatory signaling pathway.

Enzyme Inhibition

Derivatives of this compound have been evaluated as inhibitors of various enzymes. Some compounds have shown inhibitory activity against α-Glucosidase, Butyrylcholinesterase (BChE), and Lipoxygenase (LOX).[5]

Anticancer Activity

The indole nucleus is a common scaffold in many anticancer agents. Derivatives of this compound have been synthesized and investigated for their cytotoxic properties against various cancer cell lines.[9]

Synthesis of Derivatives: Schiff Bases

A primary application of this compound is in the synthesis of Schiff bases, which are formed by the condensation reaction with various aldehydes and ketones.[5]

Experimental Protocol: General Synthesis of Schiff Bases[5]

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound in methanol.

-

Add the substituted aromatic aldehyde to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to allow for the precipitation of the product.

-

Collect the solid product by filtration, wash with cold methanol, and dry.

-

Recrystallize the product from a suitable solvent if necessary.

Schiff Base Formation Workflow

Caption: General workflow for Schiff base synthesis.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compound of significant interest in the fields of medicinal chemistry and drug discovery. The continued exploration of new derivatives based on this indole scaffold holds promise for the development of novel therapeutic agents targeting a range of diseases.

References

- 1. chembk.com [chembk.com]

- 2. molbase.com [molbase.com]

- 3. 1H-Indole-3-acetic acid, hydrazide (CAS 5448-47-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [file.scirp.org]

- 7. ijpsr.com [ijpsr.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Indole-3-Acetohydrazide and Its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its myriad derivatives, indole-3-acetohydrazide has emerged as a versatile precursor for the synthesis of novel therapeutic agents. This technical guide consolidates the current understanding of the biological activities of indole-3-acetohydrazide and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Anti-inflammatory Activity

Derivatives of indole-3-acetohydrazide have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The N-acylhydrazone functionality is a key pharmacophore contributing to this activity.[3][4]

A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory effects. Several of these compounds exhibited potent activity, with some showing selective inhibition of COX-2, suggesting a reduced risk of gastrointestinal side effects.[1]

Another study highlighted the anti-inflammatory potential of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), which was found to reduce leukocyte migration and pro-inflammatory cytokine levels (IL-6, TNF-α, IL-17, and IFN-γ) through a nitric oxide-dependent pathway involving inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC).[3][4]

Quantitative Anti-inflammatory Data

| Compound | Description | Activity | Reference |

| S3 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | 61.99% inhibition of inflammation after 2h | [1] |

| S7 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide | 61.47% inhibition of inflammation after 2h | [1] |

| S14 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide | 62.69% inhibition of inflammation after 2h | [1] |

| Indomethacin | Reference Drug | 77.23% inhibition of inflammation after 2h | [1] |

| JR19 | N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | 59% reduction in leukocyte migration (10 mg/kg) | [3] |

Anticancer Activity

Indole-based hydrazones have shown promise as anticancer agents, with activities attributed to the induction of apoptosis and inhibition of key signaling pathways.[2][5][6] The cytotoxic effects of these compounds have been evaluated against a range of cancer cell lines.

For instance, a series of N′-((1-(substituted)-1H-indol-3-yl)methylene)hydrazides demonstrated significant in vitro antiproliferative activities. Notably, some analogs exhibited specificity towards breast and prostate cancer cells.[6] Exposure of PC3 prostate cancer cells to specific derivatives led to increased levels of cleaved PARP1, a hallmark of apoptosis.[6] Furthermore, indole-3-acetic acid (IAA), a related compound, has been shown to induce apoptosis in PC-3 cells when activated by UVB irradiation.[7]

Quantitative Anticancer Data

| Compound | Cell Line | IC50 (µM) | Reference |

| 18b | Breast Cancer | 0.9 | [6] |

| 18d | Breast Cancer | 0.4 | [6] |

| 18j | Breast Cancer | 0.8 | [6] |

| (E)-N′-((1-methyl-1H-indol-3-yl)methylene)acetohydrazide | PC-3 (Prostate) | 89.65 | [5] |

| Thiophene-based indole-3-butyric acid hydrazone | HeLa (Cervical) | 49.2 | [8] |

| Thiophene-based indole-3-butyric acid hydrazone | PC-3 (Prostate) | 41.1 | [8] |

Antimicrobial Activity

Indole-3-acetohydrazide derivatives have been investigated for their potential as antimicrobial agents against a spectrum of bacteria and fungi.[9][10][11][12] The hydrazone moiety is considered crucial for this biological activity.[12]

A study evaluating a series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide and hydrazones revealed a broad spectrum of activity, with some compounds showing potent inhibition against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[10][11]

Quantitative Antimicrobial Data (MIC, µg/mL)

| Compound Series | S. aureus | MRSA | E. coli | B. subtilis | C. albicans | Reference |

| 1a-1j, 1p | - | 6.25 | - | - | - | [11][12] |

| Ampicillin (Ref.) | - | 12.5 | - | - | - | [11][12] |

| Indole anisic acid hydrazides | Significant Activity | Better Activity | - | - | - | [10] |

| Indole nicotinic acid hydrazides | No Significant Activity | No Significant Activity | - | - | - | [10] |

Enzyme Inhibition

The biological effects of indole-3-acetohydrazide derivatives are often mediated by their ability to inhibit specific enzymes. Indole-3-acetic acid hydrazide itself has been shown to inhibit enzymes such as phosphofructokinase, pyruvate kinase, and lactate dehydrogenase.[13]

Derivatives have also been developed as inhibitors of other enzymes. For example, indole-3-acetamides have demonstrated α-amylase inhibitory activity, suggesting potential applications in managing hyperglycemia.[14] Furthermore, indole-3-butyric acid derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, a class of enzymes implicated in cancer.[15]

Quantitative Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Indole-3-acetamide (15) | α-Amylase | 1.09 ± 0.11 | [14] |

| Acarbose (Ref.) | α-Amylase | 0.92 ± 0.4 | [14] |

| Thiophene-based indole-3-butyric acid hydrazone | Acetylcholinesterase | 1.95 ± 10.79 | [8] |

| Aminodichlorophenyl derivative of indole-3-butyric acid hydrazone | Tyrosinase | 0.96 ± 1.005 | [8] |

| HDAC Inhibitor (I13) | HDAC1 | 0.0139 | [15] |

| HDAC Inhibitor (I13) | HDAC3 | 0.0121 | [15] |

| HDAC Inhibitor (I13) | HDAC6 | 0.00771 | [15] |

Experimental Protocols

General Synthesis of Indole-3-acetohydrazide Derivatives (Hydrazones)

A common method for the synthesis of indole-3-acetohydrazide derivatives involves the condensation of indole-3-acetohydrazide with various aldehydes.[16]

-

Preparation of Indole-3-acetic acid ethyl ester: Indole-3-acetic acid is esterified using absolute ethanol in the presence of a catalyst (e.g., sulfuric acid) and heated under reflux.

-

Formation of Indole-3-acetohydrazide (I): The resulting ethyl ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol and refluxed to yield the acid hydrazide.[16]

-

Synthesis of Hydrazones (IIa-d): The indole-3-acetohydrazide (I) is dissolved in a solvent such as ethanol, and an appropriate aldehyde is added. The mixture is then refluxed for a specified period.[16] Upon cooling, the hydrazone product precipitates and can be purified by recrystallization.[16]

In Vitro Anticancer MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2]

-

Cell Culture: Human cancer cell lines (e.g., HCT116, A549) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.[2]

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds.

-

MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using a serial dilution technique.[10][11]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]

Visualizing Mechanisms and Workflows

Synthesis of Indole-3-acetohydrazide Hydrazones

Caption: General synthesis pathway for indole-3-acetohydrazone derivatives.

COX Inhibition Pathway

Caption: Inhibition of prostaglandin synthesis by indole-3-acetohydrazide derivatives.

Experimental Workflow for MTT Assay

Caption: Step-by-step workflow for the in vitro anticancer MTT assay.

References

- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [file.scirp.org]

- 10. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. karger.com [karger.com]

- 13. Indole-3-acetic acid hydrazide | 5448-47-5 | FI52442 [biosynth.com]

- 14. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(1H-Indol-3-yl)acetohydrazide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 2-(1H-indol-3-yl)acetohydrazide, a pivotal intermediate in the development of novel therapeutic agents. The indole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives, particularly those derived from acetohydrazide, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3] This guide details the core synthetic pathways, provides specific experimental protocols, and summarizes key quantitative data to facilitate research and development in this promising area.

Core Synthesis: this compound

The most common and efficient route to synthesize this compound (also known as Indole-3-acetic acid hydrazide) begins with the readily available starting material, Indole-3-acetic acid. The process is typically a two-step reaction involving esterification followed by hydrazinolysis.[2][4]

First, Indole-3-acetic acid is converted to its corresponding ester, commonly the ethyl or methyl ester, through Fischer esterification.[2][4] This step protects the carboxylic acid and facilitates the subsequent reaction. The resulting ester is then reacted with hydrazine hydrate, which displaces the alkoxy group to form the stable acetohydrazide.[5][6]

Figure 1: Core synthesis workflow for this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 2-(1H-indol-3-yl)acetate [2][4]

-

A mixture of Indole-3-acetic acid (0.1 mol), absolute ethyl alcohol (100 mL), and concentrated sulfuric acid (1 mL) is placed in a round-bottom flask.[4]

-

The reaction mixture is heated under reflux for 5 hours.[4]

-

After cooling to room temperature, the mixture is carefully poured into a cold 10% sodium carbonate solution.

-

The resulting solid crystalline product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound [4][6]

-

The dried ethyl 2-(1H-indol-3-yl)acetate (0.1 mol) is mixed with hydrazine hydrate (80%, 20 mL).[4]

-

The mixture is heated at 100°C for 3 hours or refluxed in ethanol for 2-3 hours.[4][6]

-

Upon cooling, the reaction mixture is poured into cold water.[4][6]

-

The separated crystalline product is collected by filtration, washed with water, and dried. The crude product can be recrystallized from ethanol.[6]

Synthesis of Derivatives

This compound serves as a versatile precursor for a variety of derivatives, primarily through reactions involving the terminal -NH₂ group of the hydrazide moiety. These derivatives often exhibit enhanced or novel biological activities.

Figure 2: Major synthetic pathways for derivatives from the core hydrazide.

Schiff Base (Hydrazone) Derivatives

The condensation of the core hydrazide with various aromatic aldehydes is a straightforward method to produce N'-benzylidene-acetohydrazide derivatives (Schiff bases).[2][4]

Experimental Protocol: General Procedure for Hydrazone Synthesis [2][4]

-

To a solution of this compound (0.01 mol) in 20 mL of ethyl alcohol, add the desired substituted aromatic aldehyde (0.01 mol).

-

Add a few drops of glacial acetic acid to catalyze the reaction.[2]

-

Reflux the mixture for 8-10 hours.[7]

-

After cooling to room temperature, the solvent can be removed under reduced pressure, or the mixture can be poured into water to precipitate the product.

-

The crude product is collected by filtration and can be recrystallized from a suitable solvent like ethanol.

N'-Acyl/Aroyl Derivatives

Reaction with acyl or aroyl halides in a basic medium yields stable N'-substituted derivatives.[2]

Experimental Protocol: General Procedure for N'-Acyl/Aroyl Synthesis [2]

-

Dissolve this compound (0.01 mol) in a basic aqueous medium (e.g., water with NaOH or pyridine, pH 9-10).

-

Cool the solution in an ice bath.

-

Add the appropriate acyl halide (e.g., benzoyl chloride) (0.01 mol) dropwise with vigorous stirring.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

The precipitated solid is collected by filtration, washed with water to remove inorganic salts, and dried.

1,3,4-Oxadiazole Derivatives

The hydrazide can be cyclized to form heterocyclic structures such as 1,3,4-oxadiazoles. The reaction with carbon disulfide in a basic medium leads to the formation of an intermediate which, upon acidification, cyclizes to the corresponding oxadiazole-2-thiol.[7]

Experimental Protocol: Synthesis of 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2-thiol [7]

-

A mixture of this compound (10 g), carbon disulfide (3.1 g), and potassium hydroxide (3 g) in 95% ethanol is prepared.

-

The mixture is heated under reflux for 13 hours to maintain a basic medium.[7]

-

After completion, the reaction mixture is cooled, and the solvent is concentrated.

-

The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product.

-

The solid is filtered, washed with water, and recrystallized to yield the final product.[7]

Quantitative Data Summary

The following table summarizes yields and melting points for the core compound and selected derivatives as reported in the literature.

| Compound Name/Description | Starting Materials | Key Reagents | Solvent | Yield (%) | M.P. (°C) | Reference |

| Ethyl 2-(1H-indol-3-yl)acetate | Indole-3-acetic acid | H₂SO₄ | Ethanol | 80% | 41-42 | [4] |

| This compound | Ethyl 2-(1H-indol-3-yl)acetate | Hydrazine Hydrate | Ethanol | 77% | 140-142 | [4] |

| This compound | Indole-3-methyl ester | Hydrazine Hydrate | Ethanol | 60% | 143 | [6] |

| This compound | Indole-3-acetic acid | Hydrazine Hydrate | (neat) | 80% | 116 | [7] |

| N'-(benzylidene)acetohydrazide deriv. | Acetohydrazide, Benzaldehyde | Acetic Acid | Ethanol | 47-64% | N/A | [4] |

| 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2-thiol | Acetohydrazide, CS₂ | KOH | Ethanol | N/A | N/A | [7] |

Biological Activity Context: Anti-Inflammatory Pathway

Derivatives of this compound, particularly N-acylhydrazones, have shown significant anti-inflammatory activity.[1] The mechanism often involves the modulation of inflammatory mediators. For instance, compounds like N′((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide (JR19) have been shown to inhibit leukocyte migration and interfere with the nitric oxide (NO) signaling pathway and the expression of inflammatory cytokines.[1]

Figure 3: Conceptual anti-inflammatory pathway inhibited by indole derivatives.

This guide provides a foundational framework for the synthesis and derivatization of this compound. The detailed protocols and summarized data offer a practical starting point for researchers aiming to explore the vast chemical space and therapeutic potential of this important class of compounds.

References

- 1. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway [mdpi.com]

- 2. Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-3-acetic acid hydrazide | 5448-47-5 | FI52442 [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]

- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Mechanism of Action of 2-(1H-Indol-3-yl)acetohydrazide: A Technical Guide for Researchers

An In-depth Exploration of the Core Compound and its Derivatives in Drug Discovery

While direct, in-depth studies on the specific mechanism of action of 2-(1H-Indol-3-yl)acetohydrazide are not extensively documented, a comprehensive analysis of its derivatives provides significant insights into its potential biological activities. This technical guide consolidates the existing research on these derivatives to infer the probable mechanisms of the parent compound, offering a valuable resource for researchers, scientists, and drug development professionals. The evidence strongly suggests that this compound serves as a versatile scaffold for the development of potent anti-inflammatory, enzyme-inhibiting, and antimicrobial agents.

Core Inferred Mechanisms of Action

The primary biological activities associated with derivatives of this compound can be categorized into three main areas: anti-inflammatory effects, enzyme inhibition, and antimicrobial activity. The indole and hydrazide moieties are key pharmacophores that contribute to these diverse actions.

Anti-Inflammatory Activity via the sGC-NO/Cytokine Pathway

A significant derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide, has been shown to exert its anti-inflammatory effects through the soluble guanylate cyclase (sGC)-nitric oxide (NO)/cytokine pathway.[1][2][3] This mechanism involves the reduction of leukocyte migration and the downregulation of pro-inflammatory cytokines.

The proposed signaling pathway suggests that the compound modulates the production of nitric oxide, which in turn influences the sGC pathway, leading to a decrease in the inflammatory response. This is further supported by the observed reduction in key inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interferon-gamma (IFN-γ).[2][3]

Broad-Spectrum Enzyme Inhibition

Derivatives of this compound have demonstrated inhibitory activity against a range of enzymes implicated in various diseases.

-

Lipoxygenase (LOX) Inhibition: Certain derivatives act as inhibitors of lipoxygenase, an enzyme involved in the inflammatory cascade.[4][5] This inhibition is another facet of the compound's anti-inflammatory potential.

-

α-Glucosidase Inhibition: Indole-based hydrazone derivatives have been identified as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[6][7] This suggests a potential therapeutic application in the management of type 2 diabetes. The inhibition mechanism is often a mixed type, with a competitive component.[6]

-

Butyrylcholinesterase (BChE) Inhibition: Some derivatives exhibit inhibitory activity against butyrylcholinesterase, an enzyme that plays a role in cholinergic neurotransmission.[5][8] This points to potential applications in neurodegenerative disorders like Alzheimer's disease.

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties. Indole-benzimidazole derivatives, for example, have shown significant activity against various bacterial strains.[9] Molecular docking studies of these derivatives suggest potential interactions with key bacterial enzymes such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate kinases, indicating that the antimicrobial mechanism may involve the disruption of essential cellular processes in pathogens.[9]

Quantitative Data on Derivatives

The following table summarizes the available quantitative data for various derivatives of this compound, highlighting their inhibitory potential.

| Derivative Class | Target | IC50 / Activity | Reference |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | Leukocyte Migration | 59% inhibition at 10 mg/kg | [1][2] |

| (Diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide | Lipoxygenase (LOX) | 53.61 µM | [4] |

| Indole-carbohydrazide-phenoxy-N-phenylacetamide | α-Glucosidase | Ki values from 14.65 ± 2.54 to 37.466 ± 6.46 μM | [7] |

| 2-Benzoylhydrazine-1-carboxamides | Acetylcholinesterase (AChE) | IC50 values of 44–100 µM | [8][10][11] |

| 2-Benzoylhydrazine-1-carboxamides | Butyrylcholinesterase (BChE) | IC50 values from 22 µM | [8][10][11] |

Experimental Protocols

Detailed experimental protocols for elucidating the mechanisms of action of these derivatives are crucial for reproducible research. Below are summarized methodologies based on the cited literature.

Anti-inflammatory Activity Assessment (Carrageenan-Induced Peritonitis)

-

Animal Model: Swiss albino mice are typically used.

-

Induction of Inflammation: Peritonitis is induced by an intraperitoneal injection of 1% carrageenan solution.

-

Drug Administration: The test compound (e.g., N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide) is administered orally at specified doses (e.g., 10 and 20 mg/kg) prior to carrageenan injection. A vehicle control group and a standard drug group (e.g., indomethacin) are included.

-

Leukocyte Count: After a set period (e.g., 4 hours), the animals are euthanized, and the peritoneal cavity is washed with a buffered saline solution. The total number of leukocytes in the peritoneal fluid is then determined using a Neubauer chamber.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-17, IFN-γ) in the peritoneal exudate can be quantified using ELISA kits.

-

Statistical Analysis: Data are typically expressed as mean ± standard error of the mean (SEM), and statistical significance is determined using ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Enzyme Inhibition Assays

General Protocol:

-

Enzyme and Substrate Preparation: The target enzyme (e.g., α-glucosidase, BChE, LOX) and its specific substrate are prepared in an appropriate buffer solution.

-

Inhibitor Preparation: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.

-

Assay Procedure: The enzyme, inhibitor, and substrate are mixed in a specific order and incubated for a defined period at a controlled temperature. The reaction is then stopped, and the product formation is measured.

-

Detection: The method of detection depends on the specific assay. For example, spectrophotometry is commonly used to measure the change in absorbance resulting from the enzymatic reaction.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a promising scaffold in medicinal chemistry. While its own mechanism of action requires further direct investigation, the extensive research on its derivatives strongly indicates its potential to be developed into a new generation of therapeutic agents. The anti-inflammatory, enzyme-inhibiting, and antimicrobial activities observed in its derivatives highlight the versatility of this core structure. Future research should focus on elucidating the precise molecular targets of the parent compound and optimizing its structure to enhance specific biological activities for targeted therapeutic applications. This guide serves as a foundational resource to stimulate and direct such future investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehending the inhibition mechanism of indole-based bis-acylhydrazone compounds on α-glucosidase: Spectral and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, α-glucosidase inhibition, pharmacokinetic, and cytotoxic studies of new indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic Analysis of 2-(1H-Indol-3-yl)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 2-(1H-Indol-3-yl)acetohydrazide, a key intermediate in the synthesis of various biologically active indole derivatives. The document outlines the characteristic features of this compound as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction

This compound is a versatile building block in medicinal chemistry, derived from the naturally occurring plant hormone indole-3-acetic acid. Its structure, comprising an indole nucleus linked to an acetohydrazide moiety, makes it a valuable precursor for the synthesis of compounds with potential therapeutic applications, including antimicrobial and enzyme inhibitory activities.[1] A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. While directly reported experimental peak lists are not consistently available in the literature, the data presented herein is a composite of expected values based on the analysis of closely related structures and available spectral database information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.8 | br s | Indole N-H |

| ~9.1 | br s | -NH-NH₂ |

| ~7.6 | d | H-4 |

| ~7.3 | d | H-7 |

| ~7.2 | s | H-2 |

| ~7.1 | t | H-6 |

| ~7.0 | t | H-5 |

| ~4.2 | br s | -NH-NH₂ |

| ~3.5 | s | -CH₂-CO |

Note: Predicted chemical shifts are based on the analysis of similar indole derivatives and general principles of NMR spectroscopy. The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C=O |

| ~136.2 | C-7a |

| ~127.5 | C-3a |

| ~124.0 | C-2 |

| ~122.0 | C-6 |

| ~119.5 | C-5 |

| ~118.8 | C-4 |

| ~111.5 | C-7 |

| ~108.0 | C-3 |

| ~31.0 | -CH₂- |

Source: Based on data from ChemicalBook CAS 5448-47-5.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is characterized by absorption bands corresponding to N-H, C=O, and aromatic C-H and C=C vibrations.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Strong, Broad | N-H stretching (indole & hydrazide) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2920 | Medium | Aliphatic C-H stretching |

| ~1650 | Strong | C=O stretching (amide I) |

| ~1610 | Medium | N-H bending (amide II) |

| ~1450-1550 | Medium | Aromatic C=C stretching |

| ~740 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) is a common method. The molecular ion peak [M]⁺ is expected at m/z 189, corresponding to the molecular formula C₁₀H₁₁N₃O.[2]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 189 | Moderate | [M]⁺ (Molecular Ion) |

| 130 | High | [M - NH₂NHCO]⁺ (Indole-3-methyl radical cation) |

| 103 | Moderate | [C₇H₅N]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Source: Based on data from the NIST WebBook.[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Instrumentation : A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

-

Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

A standard single-pulse experiment is performed.

-

The spectral width is set to approximately 12 ppm, centered around 6 ppm.

-

A relaxation delay of 1-2 seconds is used.

-

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse program (e.g., zgpg30) is used.

-

The spectral width is set to approximately 220 ppm, centered around 110 ppm.

-

A longer relaxation delay (2-5 seconds) is employed.

-

A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer or Thermo Fisher Scientific) equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition :

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then acquired.

-

The spectra are typically recorded in the range of 4000-400 cm⁻¹.

-

An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

-

-

Data Processing : The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Instrumentation : A mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

-

Sample Introduction : A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC, or a small amount of the solid is placed on the direct insertion probe.

-

Ionization : The sample is ionized using a standard electron energy of 70 eV.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Acquisition : The mass spectrum is recorded over a mass range of, for example, 40-400 amu.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound and the logical relationship between the different spectroscopic techniques in structure elucidation.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic techniques for structure elucidation.

Conclusion

The spectroscopic analysis of this compound by NMR, IR, and MS provides a comprehensive characterization of this important synthetic intermediate. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the reliable identification and utilization of this compound in their research endeavors.

References

A Comprehensive Technical Guide to the Crystal Structure of 2-(1H-Indol-3-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the crystal structure of 2-(1H-Indol-3-yl)acetohydrazide (C₁₀H₁₁N₃O), a molecule of interest in medicinal chemistry. Hydrazide moieties are significant precursors in the synthesis of various heterocyclic compounds and are intermediates in the production of many pharmaceuticals.[1][2] This guide consolidates crystallographic data, experimental procedures for synthesis and crystallization, and a detailed analysis of the molecule's three-dimensional architecture. The structural information presented herein is crucial for understanding its chemical properties and for designing novel derivatives with potential therapeutic applications.

Introduction

This compound is a derivative of indole-3-acetic acid, a common scaffold in biologically active compounds. The presence of the hydrazide group makes it a versatile intermediate for synthesizing a wide range of derivatives, including Schiff bases and N-acylhydrazides, which have been explored for various pharmacological activities.[3] Studies on its derivatives have revealed antibacterial and enzyme-inhibiting potentials against α-Glucosidase, Butyrylcholinesterase (BChE), and Lipoxygenase (LOX).[3]

A definitive understanding of the three-dimensional structure of the parent molecule through single-crystal X-ray diffraction is fundamental. This knowledge elucidates the conformational properties, intermolecular interactions, and packing motifs, which are essential for structure-based drug design and development. The crystal structure reveals a complex three-dimensional network stabilized by a system of hydrogen bonds and C-H···π interactions.[1][2][4]

Synthesis and Crystallization

The synthesis of this compound is achieved through a straightforward two-step process starting from 2-(1H-Indol-3-yl)acetic acid. The workflow involves esterification followed by hydrazinolysis.

Crystallographic Data and Structure Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca.[2] The key crystallographic data and refinement parameters are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical Formula | C₁₀H₁₁N₃O[1] |

| Formula Weight (Mᵣ) | 189.22[1] |

| Crystal System | Orthorhombic[1] |

| Space Group | Pbca[2] |

| a (Å) | 12.1599 (7)[1] |

| b (Å) | 9.6153 (4)[1] |

| c (Å) | 16.2345 (8)[1] |

| V (ų) | 1898.16 (16)[1] |

| Z | 8[1] |

| Temperature (K) | 296[1] |

| Data Collection | |

| Diffractometer | Bruker APEXII CCD[1] |

| Radiation | Mo Kα (λ = 0.71073 Å)[2] |

| Measured Reflections | 8600[1] |

| Independent Reflections | 2329[1] |

| Rᵢₙₜ | 0.039[1] |

| Refinement | |

| R[F² > 2σ(F²)] | 0.046[1] |

| wR(F²) | 0.122[1] |

| Goodness-of-fit (S) | 1.00[1] |

| Parameters | 139[1] |

Molecular Structure

The molecular structure consists of a planar indole ring system and an acetohydrazide substituent.[1] The indole ring system itself is planar, with an r.m.s. deviation of 0.0131 Å.[1][2][4] The acetohydrazide group is also nearly planar (r.m.s. deviation 0.0291 Å).[1][2][4] A key conformational feature is the dihedral angle between the mean plane of the indole ring and the acetohydrazide substituent, which is 87.27 (5)°.[1][2][4]

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by a robust network of intermolecular interactions. In the crystal structure, molecules are linked to form a three-dimensional network.[1][4] This network is primarily constructed from hydrogen bonds. Bifurcated N1–H1N···O10 and N1–H1N···N6 hydrogen bonds create zigzag chains that propagate along the a-axis.[1][2][5] Furthermore, N2–H2N···O10 hydrogen bonds and C9–H9A···π interactions link these chains into rows along the b-axis.[1][2] The cumulative effect of these interactions is a stable, stacked three-dimensional structure.[1][2]

Potential Biological Significance and Derivative Synthesis

While the biological activity of the title compound is not extensively detailed, its derivatives are known to possess therapeutic potential.[3] The parent acetohydrazide serves as a key intermediate for generating libraries of compounds for biological screening. The typical workflow involves reacting the hydrazide with various electrophiles, such as aldehydes or acyl halides, to produce diverse derivatives that can be evaluated for different biological activities.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis was adapted from the procedure described by Sidra et al.[1][2]

-

Indole 3-methyl ester (500 mg, 2.6 mmol) is added to a solution of hydrazine hydrate (80%, 4 equivalents) in ethanol.[1][2]

-

After reflux, the mixture is allowed to cool to room temperature.[1][2]

-

The cooled solution is poured into 100 ml of chilled water, leading to the precipitation of a solid.[1][2]

-

The resulting solid is collected by filtration, dried, and then re-crystallized from ethanol to yield the pure product (300 mg, 60% yield).[1][2]

-

The purity of the compound was verified using thin-layer chromatography (Rf: 0.18 in n-hexane:ethyl acetate).[1][2]

Single-Crystal Growth

Crystals suitable for X-ray diffraction analysis were grown by the slow evaporation of an ethanol solution of the purified compound at room temperature.[1][2]

Single-Crystal X-ray Diffraction

-

A suitable single crystal with dimensions 0.17 × 0.14 × 0.11 mm was selected and mounted.[1]

-

Data were collected on a Bruker APEXII CCD area detector diffractometer at 296 K.[1]

-

The diffractometer was equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).[2]

-

The structure was solved using direct methods (SHELXS97) and refined by full-matrix least-squares on F² (SHELXL97).[2]

-

Nitrogen-bound hydrogen atoms were located in difference Fourier maps, and their coordinates were refined.[2] Carbon-bound hydrogen atoms were positioned geometrically and refined using a riding model.[2]

Conclusion

The detailed crystallographic analysis of this compound provides foundational knowledge of its solid-state conformation and intermolecular interactions. The structure is characterized by a nearly orthogonal arrangement of the indole and acetohydrazide planes and is stabilized by an extensive three-dimensional network of hydrogen bonds and C-H···π interactions.[1][2][4] This structural data is invaluable for computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, thereby aiding in the rational design of new, more potent therapeutic agents based on this versatile molecular scaffold.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound. : Sidra, Lala Rukh : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

Unlocking the Therapeutic Potential of Indole Acetohydrazides: A Technical Guide to Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Indole acetohydrazides, a versatile class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry. Their diverse pharmacological activities, ranging from anti-inflammatory and anticancer to antimicrobial and neuroprotective effects, have garnered significant interest in the scientific community. This in-depth technical guide provides a comprehensive overview of the key molecular targets of indole acetohydrazides, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate further research and drug development endeavors.

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Indole acetohydrazide derivatives have demonstrated significant potential as anti-inflammatory agents, primarily by targeting key enzymes involved in the inflammatory cascade.

Cyclooxygenase-2 (COX-2) Inhibition

A primary mechanism of the anti-inflammatory action of several indole acetohydrazide derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[1][2] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 is a key therapeutic strategy to mitigate the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: COX-2 Inhibition by Indole Acetohydrazide Derivatives

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (S3) | COX-2 | Not specified, but showed selective inhibition | Not specified | [1] |

| Various Indole Derivatives | COX-2 | 0.039 - 0.179 | Not specified | [3] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

Test compounds (indole acetohydrazides)

-

Celecoxib (positive control)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the COX-2 enzyme and a colorimetric substrate in a 96-well plate.

-

Add various concentrations of the test compounds or celecoxib to the wells.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of COX-2 inhibition for each compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity, by plotting the percentage of inhibition against the compound concentration.

Modulation of the Nitric Oxide (NO) Pathway

Certain indole acetohydrazide derivatives exert their anti-inflammatory effects by modulating the nitric oxide (NO) signaling pathway.[2][4] This involves the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation, and targeting soluble guanylate cyclase (sGC), a key downstream effector of NO.

Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol is used to measure the production of nitrite, a stable metabolite of NO, in cell culture.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Test compounds (indole acetohydrazides)

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Cell culture medium and supplements

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and NO production.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

Signaling Pathway: Indole Acetohydrazide in the NO Pathway

Caption: Modulation of the iNOS/sGC pathway by indole acetohydrazides.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

Indole acetohydrazides have demonstrated a wide range of anticancer activities, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Induction of Apoptosis

A key mechanism by which indole acetohydrazides exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of the intrinsic apoptotic pathway, involving the Bcl-2 family of proteins and the activation of caspases.

Experimental Protocol: Western Blot Analysis for Apoptotic Markers

This protocol describes the detection of key apoptotic proteins in cancer cells treated with indole acetohydrazides.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Test compounds (indole acetohydrazides)

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and membranes

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cancer cells with the test compounds for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target apoptotic proteins.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the changes in the expression levels of apoptotic proteins in treated versus untreated cells.

Signaling Pathway: Apoptosis Induction by Indole Acetohydrazides

Caption: Intrinsic apoptosis pathway activated by indole acetohydrazides.

Inhibition of Tubulin Polymerization

Several indole acetohydrazide derivatives have been identified as potent inhibitors of tubulin polymerization.[5] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data: Tubulin Polymerization Inhibition

| Compound Class | Target | IC50 (µM) | Reference |

| 2-Phenylindole derivatives | Tubulin polymerization | 1.0 - 2.0 | [1] |

| Indole-based TMP analogues | Tubulin polymerization | 0.37 - 2.68 | [6] |

| Indole/1,2,4-triazole hybrids | Tubulin polymerization | 3.03 | [7] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol measures the effect of test compounds on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin

-

Polymerization buffer (e.g., G-PEM buffer)

-

GTP

-

Test compounds (indole acetohydrazides)

-

Paclitaxel (polymerization promoter, positive control)

-

Colchicine (polymerization inhibitor, positive control)

-

Microplate reader with temperature control

Procedure:

-

Prepare a reaction mixture containing tubulin and GTP in a cold 96-well plate.

-

Add various concentrations of the test compounds, paclitaxel, or colchicine to the wells.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the increase in absorbance (turbidity) at 340 nm over time using a microplate reader.

-

The rate of polymerization is determined from the slope of the linear portion of the absorbance curve.

-

Calculate the percentage of inhibition of tubulin polymerization for each compound concentration.

-

Determine the IC50 value.

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Some indole acetohydrazide derivatives have been shown to inhibit VEGFR-2, thereby blocking tumor angiogenesis.[8]

Experimental Protocol: VEGFR-2 Kinase Assay

This protocol measures the ability of test compounds to inhibit the kinase activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase buffer

-

ATP

-

A suitable substrate (e.g., a synthetic peptide)

-

Test compounds (indole acetohydrazides)

-

A method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the VEGFR-2 enzyme and the substrate in a 96-well plate.

-

Add various concentrations of the test compounds.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent.

-

Read the luminescence using a microplate reader.

-

Calculate the percentage of VEGFR-2 inhibition and determine the IC50 value.

Antimicrobial Activity

Indole acetohydrazide derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] The exact molecular targets within the microorganisms are still under investigation, but the mechanism is believed to be different from conventional antibiotics.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.